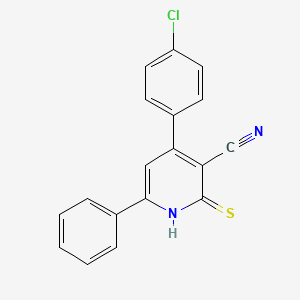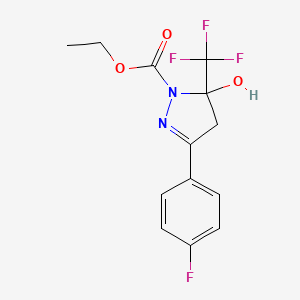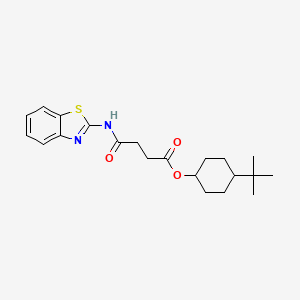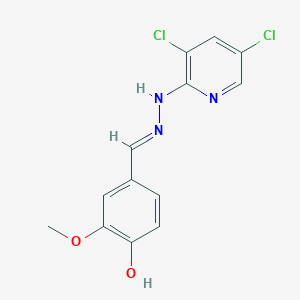![molecular formula C28H25N5O2 B11643267 N'-[(E)-(2-Methyl-1H-indol-3-YL)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11643267.png)
N'-[(E)-(2-Methyl-1H-indol-3-YL)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-Methyl-1H-indol-3-YL)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide is a complex organic compound with the following chemical formula:
C23H22N6O
. It falls within the class of indole derivatives, which are known for their diverse biological and clinical applications . Unfortunately, detailed information about this specific compound is scarce, as it is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers. Therefore, I recommend further research to confirm its identity and purity.Chemical Reactions Analysis
Types of Reactions:: While specific reactions for this compound are elusive, we can infer potential reactions based on its functional groups. These may include:
Oxidation: Oxidative transformations of the indole moiety.
Reduction: Reduction of carbonyl groups or other functional groups.
Substitution: Substitution reactions at various positions.
Condensation: Formation of hydrazones or other derivatives.
Common Reagents and Conditions:: Without precise data, we can only speculate on reagents and conditions. typical reagents for indole derivatives include hydrazine hydrate, aldehydes, ketones, and various catalysts.
Major Products:: Potential products from reactions involving N’-[(E)-(2-Methyl-1H-indol-3-YL)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide might include hydrazones, imines, or other derivatives. Further experimental work is necessary to confirm these hypotheses.
Scientific Research Applications
Chemistry: Investigation of its reactivity, stability, and novel reactions.
Biology: Exploration of its effects on cellular processes.
Medicine: Evaluation of its pharmacological properties (anti-inflammatory, analgesic, etc.).
Industry: Possible use as a building block for drug development or materials synthesis.
Mechanism of Action
Unfortunately, the precise mechanism by which N’-[(E)-(2-Methyl-1H-indol-3-YL)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide exerts its effects remains unknown. Researchers should investigate its interactions with molecular targets and signaling pathways.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, researchers can explore related indole derivatives. Some similar compounds include:
Indole-3-acetic acid: A plant hormone derived from tryptophan, with diverse physiological effects.
Other indole derivatives: Investigate their structures, properties, and applications.
Properties
Molecular Formula |
C28H25N5O2 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-3-[2-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C28H25N5O2/c1-18-11-13-20(14-12-18)17-35-27-10-6-4-8-22(27)25-15-26(32-31-25)28(34)33-29-16-23-19(2)30-24-9-5-3-7-21(23)24/h3-16,30H,17H2,1-2H3,(H,31,32)(H,33,34)/b29-16+ |
InChI Key |
FZTZBLTWRFRJLU-MUFRIFMGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=C(NC5=CC=CC=C54)C |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=C(NC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-1-(3-methyl-butoxy)-butan-2-ol](/img/structure/B11643188.png)
![1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one](/img/structure/B11643200.png)
![2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11643206.png)
![8-(4-chlorobenzoyl)-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B11643208.png)
![11-(3-methoxyphenyl)-3-phenyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11643224.png)
![(2-Bromophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11643231.png)


![ethyl 4-[(4Z)-3-methyl-5-oxo-4-{[1-(4-sulfamoylphenyl)-1H-pyrrol-2-yl]methylidene}-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B11643236.png)
![N-[(1Z)-8-ethoxy-4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline](/img/structure/B11643238.png)
![N-[(4-Hydroxyphthalazin-1-YL)({N'-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide](/img/structure/B11643249.png)
![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643252.png)

